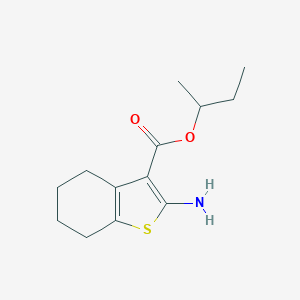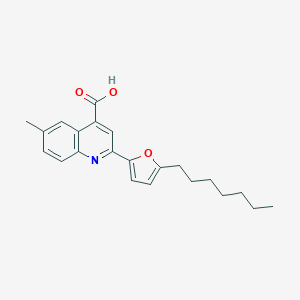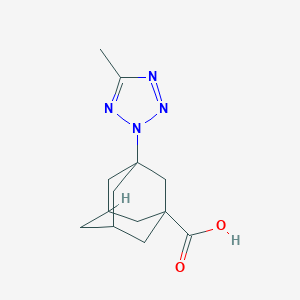![molecular formula C14H20N4O2 B454953 [3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid CAS No. 438218-34-9](/img/structure/B454953.png)
[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid” is a compound with the CAS Number: 438221-00-2 . It has a molecular weight of 262.31 . The IUPAC name for this compound is 3-(5-methyl-2H-tetraazol-2-yl)-1-adamantanecarboxylic acid .
Synthesis Analysis
The synthesis of tetrazole derivatives, such as “[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid”, can be approached in eco-friendly ways . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .
Molecular Structure Analysis
The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .
Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .
Physical And Chemical Properties Analysis
“[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid” has a molecular formula of C14H20N4O2 and an average mass of 276.334 Da . Tetrazoles show melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazoles dissolve in water, acetonitrile, etc .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The study by Odyntsova (2017) focused on the synthesis of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, which are closely related to your compound of interest. These compounds exhibit high biological activity and serve as intermediates for synthesizing amides, hydrazides, and yliden derivatives (Odyntsova, 2017).
Antiviral Properties
- Mikolaichuk et al. (2021) demonstrated that derivatives of adamantan-1-ol, which include structures similar to [3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid, exhibit moderate inhibitory activity against influenza A (H1N1) virus. These findings highlight potential antiviral applications (Mikolaichuk et al., 2021).
Antimicrobial Investigations
- Wujec et al. (2007) explored the antimicrobial potential of compounds derived from the reaction of hydrazide of (tetrazol-5-yl)acetic acid with isothiocyanates. This study provides insights into the possible use of [3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid derivatives as antimicrobial agents (Wujec et al., 2007).
Applications in Organic Synthesis
- Krasutsky et al. (2000) conducted a study on the selective oxidative cleavage-cyclization of adamantane, providing insight into the synthesis processes relevant to compounds like [3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid. This research can inform the development of novel synthetic pathways (Krasutsky et al., 2000).
Coordination Polymer Building Blocks
- Pavlov et al. (2019) reported the synthesis of orthogonally substituted azole-carboxylate adamantane ligands for the preparation of coordination polymers. These ligands, related to your compound of interest, highlight the utility of adamantane derivatives in constructing coordination polymers (Pavlov et al., 2019).
Mécanisme D'action
While the specific mechanism of action for “[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid” is not found, it’s known that like all beta-lactam antibiotics, cefamandole binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis .
Safety and Hazards
While the specific safety and hazards for “[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid” are not found, it’s known that tetrazoles can liberate corrosive and toxic gases and heat when they react with acidic materials and strong oxidizers . They can produce new compounds which are explosives to shocks when they undergo reaction with few active metals .
Orientations Futures
Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . In the past decade, due to their extraordinary stability under metabolic conditions, many tetrazole derivatives showed enhanced biological activities when used as antiviral, antibacterial, and antifungal agents . Therefore, the future directions for “[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid” and similar compounds could be in the development of new drugs and treatments.
Propriétés
IUPAC Name |
2-[3-(5-methyltetrazol-2-yl)-1-adamantyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-9-15-17-18(16-9)14-5-10-2-11(6-14)4-13(3-10,8-14)7-12(19)20/h10-11H,2-8H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCSWNJTYZOFSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B454871.png)
![Methyl 4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454872.png)
![Ethyl 4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454873.png)

![propyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B454877.png)


![Ethyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B454880.png)

![5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454882.png)
![2-(4-Isopropylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B454885.png)

![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B454890.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B454891.png)